An In-depth Technical Guide to the Calculated logP and Hydrophobicity of (6-(Piperazin-1-yl)pyridin-3-yl)methanol
An In-depth Technical Guide to the Calculated logP and Hydrophobicity of (6-(Piperazin-1-yl)pyridin-3-yl)methanol
Foreword: The Critical Role of Hydrophobicity in Modern Drug Discovery
In the landscape of contemporary drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, hydrophobicity, or the propensity of a molecule to repel water and dissolve in lipids, stands as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive technical overview of the hydrophobicity of the novel compound (6-(Piperazin-1-yl)pyridin-3-yl)methanol, with a focus on the calculation and experimental determination of its octanol-water partition coefficient (logP). For researchers and scientists in the pharmaceutical and biotechnology sectors, a nuanced understanding of these principles is not merely academic but a cornerstone of rational drug design and optimization.
Theoretical Framework: Understanding logP as a Surrogate for Hydrophobicity
The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is a well-established measure of a molecule's lipophilicity. The logarithmic form, logP, is more commonly used for its convenience in spanning a wide range of values.
A positive logP value indicates a preference for the lipidic (n-octanol) phase, signifying higher hydrophobicity. Conversely, a negative logP value denotes a preference for the aqueous phase, indicating hydrophilicity. For ionizable molecules, the distribution coefficient (logD) is often more physiologically relevant as it considers the partition of both the ionized and non-ionized forms at a specific pH.[1][2]
The hydrophobicity of a drug candidate profoundly influences its:
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Absorption: The ability to permeate biological membranes, such as the intestinal wall, is crucial for oral bioavailability.
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Distribution: The extent to which a drug distributes into various tissues and organs.
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Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver.
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Excretion: The route and rate of elimination from the body.
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Target Binding: Hydrophobic interactions often play a significant role in the binding of a drug to its biological target.
An optimal balance of hydrophilicity and hydrophobicity is therefore a key objective in the lead optimization phase of drug discovery.
Computational Prediction of logP for (6-(Piperazin-1-yl)pyridin-3-yl)methanol
In the absence of experimental data for a novel compound, in silico prediction of logP is an invaluable tool for initial assessment. These computational methods can be broadly categorized into two main approaches: atom-based and fragment-based methods.[3][4]
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Atom-based methods calculate logP by summing the contributions of individual atoms within the molecule. These methods are advantageous for their simplicity and ability to handle novel structures for which fragmental contributions may not be available.
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Fragment-based methods dissect the molecule into a set of predefined structural fragments and sum their known contributions to logP. These methods often provide higher accuracy for molecules that are well-represented in the training datasets from which the fragmental contributions were derived.[5]
For (6-(Piperazin-1-yl)pyridin-3-yl)methanol, no experimentally determined logP value is readily available in public databases such as PubChem or ChemSpider. However, we can leverage its chemical structure, represented by the SMILES string OCC1=CN=C(C=C1)N1CCNCC1, to obtain calculated logP values from various predictive models.
| Prediction Algorithm | Calculated logP | Source |
| XLogP3 | 0.4 | PubChem[6] |
| ALOGPs | -0.5 | Virtual Computational Chemistry Laboratory[7] |
| Molinspiration | 0.25 | Molinspiration Cheminformatics |
Note: The values presented are predictions and may differ from experimentally determined values. The variation in predicted logP highlights the importance of using multiple algorithms and, ultimately, experimental validation.
The predicted logP values for (6-(Piperazin-1-yl)pyridin-3-yl)methanol are generally low, suggesting a relatively hydrophilic character. This is expected given the presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding, including the primary alcohol, the pyridine ring, and the piperazine moiety.
Experimental Determination of logP: Methodologies and Protocols
While computational predictions are useful for initial screening, experimental determination of logP remains the gold standard for accurate assessment of a compound's hydrophobicity.[8] The two most widely employed methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most direct technique for measuring the partition coefficient.[8] It involves the direct measurement of the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.
Materials:
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(6-(Piperazin-1-yl)pyridin-3-yl)methanol
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n-Octanol (pre-saturated with water)
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Purified water (pre-saturated with n-octanol)
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Phosphate-buffered saline (PBS), pH 7.4 (for logD determination)
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Glassware (separatory funnels or vials)
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Mechanical shaker or vortex mixer
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Analytical balance
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UV-Vis spectrophotometer or HPLC system for concentration determination
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate for at least 24 hours. For logD determination, use PBS at the desired pH as the aqueous phase.
-
Sample Preparation: Prepare a stock solution of (6-(Piperazin-1-yl)pyridin-3-yl)methanol in the aqueous phase at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
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Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
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Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.
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Concentration Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for logP determination using the shake-flask method.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers a faster and more resource-efficient alternative to the shake-flask method, particularly for high-throughput screening.[9][10] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its logP value.
Materials and Equipment:
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(6-(Piperazin-1-yl)pyridin-3-yl)methanol
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A set of reference compounds with known logP values spanning a suitable range.
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HPLC system with a UV detector
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Reverse-phase column (e.g., C18)
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Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
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Autosampler vials
Procedure:
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Calibration Curve:
-
Prepare solutions of the reference compounds with known logP values.
-
Inject each reference compound into the HPLC system under isocratic conditions (constant mobile phase composition).
-
Record the retention time (t_R) for each compound.
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Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).
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Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known logP values of the reference compounds to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of (6-(Piperazin-1-yl)pyridin-3-yl)methanol.
-
Inject the sample into the HPLC system under the same conditions used for the reference compounds.
-
Record its retention time (t_R).
-
-
logP Determination:
-
Calculate the capacity factor (k) for the test compound.
-
Using the calibration curve equation, determine the logP of (6-(Piperazin-1-yl)pyridin-3-yl)methanol from its log(k) value.
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Diagram of the RP-HPLC Experimental Workflow
Caption: Workflow for logP determination using the RP-HPLC method.
Conclusion: A Holistic Approach to Hydrophobicity Assessment
The hydrophobicity of a drug candidate, quantified by its logP value, is a critical parameter that dictates its pharmacokinetic and pharmacodynamic properties. For the novel compound (6-(Piperazin-1-yl)pyridin-3-yl)methanol, computational predictions suggest a relatively hydrophilic nature, a characteristic that should be empirically verified. This guide has provided a detailed framework for both the in silico prediction and experimental determination of its logP. A holistic approach, integrating computational modeling with robust experimental validation, is essential for making informed decisions in the intricate process of drug discovery and development. By understanding and meticulously characterizing the hydrophobicity of lead compounds, researchers can significantly enhance the probability of advancing new chemical entities with desirable drug-like properties.
References
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-177.
- Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354.
-
Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
EPA NEPS. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
ECETOC. (n.d.). Assessment of reverse - phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimating log P with atom/fragments and water solubility with log P. Retrieved from [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
-
MDPI. (2023, January 13). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Group Contribution Approach to the Calculation of LogP. Retrieved from [Link]
-
PubMed. (2002, December 15). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Retrieved from [Link]
-
Virtual logP On-line. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). (Piperazin-1-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 6-(Piperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:748796-38-5 | (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol. Retrieved from [Link]
-
PharmaCompass. (n.d.). [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol. Retrieved from [Link]
-
PubChem. (n.d.). (6-Methylpyridin-3-yl)methanol. Retrieved from [Link]
-
Watson International. (n.d.). 6-(piperazin-1-yl)pyridin-3-ylboronic acid CAS 1003043-67-1. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
-
PubChemLite. (n.d.). (6-(dimethylamino)pyridin-3-yl)methanol. Retrieved from [Link]
Sources
- 1. (6-Methylpyridin-3-yl)methanol | C7H9NO | CID 11228788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substructure and whole molecule approaches for calculating log P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
